4-Methoxy-3-(pyridin-3-yl)benzoic acid
Description
4-Methoxy-3-(pyridin-3-yl)benzoic acid is a heterocyclic benzoic acid derivative featuring a methoxy group at the 4-position and a pyridin-3-yl substituent at the 3-position of the benzene ring. This structure combines aromatic and heteroaromatic moieties, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-methoxy-3-pyridin-3-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-4-9(13(15)16)7-11(12)10-3-2-6-14-8-10/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLSNPOXIXHHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(pyridin-3-yl)benzoic acid typically involves the reaction of 4-methoxybenzoic acid with pyridin-3-ylboronic acid via a Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction mixture is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-(pyridin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Hydroxy-3-(pyridin-3-yl)benzoic acid.
Reduction: 4-Methoxy-3-(pyridin-3-yl)benzyl alcohol.
Substitution: 4-(Substituted)-3-(pyridin-3-yl)benzoic acid derivatives.
Scientific Research Applications
4-Methoxy-3-(pyridin-3-yl)benzoic acid has several applications in scientific research:
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(pyridin-3-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, forming coordination complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-methoxy-3-(pyridin-3-yl)benzoic acid with derivatives differing in substituents, functional groups, or aromatic systems. Key properties include molecular weight, solubility, binding affinity, and synthetic complexity.
Substituted Benzoic Acids with Pyridine Moieties
Functional Group Variations
- 4-Methoxy-3-(3-methoxyphenyl)benzoic acid: A non-heterocyclic analog with a second methoxyphenyl group. Lacks pyridine’s hydrogen-bonding capacity, reducing interactions with metalloenzymes like CYP199A4 .
- 4-Hydroxy-3-(methoxycarbonyl)benzoic acid : Replaces pyridine with a hydroxyl and ester group. Higher water solubility but lower thermal stability .
Key Research Findings
Enzyme Interactions: The pyridinyl group in this compound facilitates π-stacking in enzyme active sites, while the methoxy group modulates electron density. This dual functionality is absent in non-heterocyclic analogs like 4-methoxy-3-(3-methoxyphenyl)benzoic acid .
Solubility Trends : Pyridine-containing derivatives generally exhibit lower aqueous solubility than hydroxylated or carboxylated analogs (e.g., 4-hydroxy-3-(methoxycarbonyl)benzoic acid) due to increased hydrophobicity .
Thermal Stability : Trifluoromethyl-substituted analogs (e.g., 4-methoxy-3-(trifluoromethyl)benzoic acid) show higher thermal stability, attributed to strong C-F bonds .
Biological Activity
4-Methoxy-3-(pyridin-3-yl)benzoic acid, a derivative of benzoic acid, has garnered attention in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure features a methoxy group and a pyridine ring attached to a benzoic acid moiety. This unique arrangement contributes to its biochemical interactions and biological effects.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, which play crucial roles in mitigating oxidative stress in cells .
2. Antimicrobial Effects
Studies have demonstrated the compound's efficacy against various pathogens, including bacteria and fungi. Its antimicrobial action is believed to stem from its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
3. Antiproliferative Activity
The compound has shown potential in inhibiting the proliferation of cancer cells. In vitro studies revealed that it can induce apoptosis in certain cancer cell lines by modulating key signaling pathways associated with cell survival and death .
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes, influencing their activity. For example, it may inhibit specific kinases involved in cancer cell signaling pathways, thereby reducing cell growth .
- Gene Expression Modulation : It has been observed to alter gene expression profiles, affecting the transcription of genes related to apoptosis and cell cycle regulation .
- Cellular Metabolism : The compound impacts metabolic processes by interacting with metabolic enzymes, which can lead to changes in cellular energy production and overall metabolism .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Dosage and Efficacy
The biological effects of this compound are dose-dependent. Low concentrations may enhance cellular protective mechanisms, while higher doses could lead to cytotoxic effects. Research emphasizes the importance of optimizing dosage for therapeutic applications to maximize benefits while minimizing toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
